molecular formula C16H14N2O6 B6420963 N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 461030-11-5

N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B6420963
CAS RN: 461030-11-5
M. Wt: 330.29 g/mol
InChI Key: KOPQOBSLMCYTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, or MNBD-CO, is a synthetic compound belonging to the benzodioxine class of molecules. It is a heterocyclic compound composed of a six-membered ring structure and a carboxamide group. MNBD-CO has been studied for its potential applications in scientific research and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

MNBD-CO is an important tool for scientists studying various biological processes. It has been used in the study of the structure and function of proteins, the role of enzymes in metabolic pathways, and the interactions between proteins and other molecules. It has also been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of certain drugs.

Mechanism of Action

MNBD-CO binds to proteins and other molecules, forming a complex which can be used to study the structure and function of the proteins. It has been found to bind to a wide range of proteins, including those involved in metabolic pathways and those involved in drug-target interactions. The binding of MNBD-CO to the protein can alter its structure and function, allowing scientists to better understand the role of the protein in the body.
Biochemical and Physiological Effects
MNBD-CO has been found to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes, alter the structure of proteins, and affect the expression of genes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of MNBD-CO in laboratory experiments offers several advantages. It is relatively easy to synthesize and can be used to study a wide range of proteins and other molecules. It is also relatively stable, allowing for long-term storage. However, it can be difficult to remove from the sample after use, and its binding affinity can vary depending on the sample.

Future Directions

In the future, MNBD-CO could be used in a variety of applications. It could be used to develop new drugs or to study the effects of existing drugs on the body. It could also be used to study the structure and function of proteins and other molecules in the body. Additionally, it could be used to study the effects of environmental pollutants on the body. Finally, it could be used to study the effects of diet and exercise on the body.

Synthesis Methods

MNBD-CO can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-nitrophenol with 1,4-dioxane-2-carboxylic acid in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in anhydrous conditions at a temperature of between 130-140°C.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-14-9-11(18(20)21)3-4-12(14)17-16(19)10-2-5-13-15(8-10)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPQOBSLMCYTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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